Cas no 2681256-07-3 (2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid)

2-Fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid is a fluorinated heterocyclic compound featuring a unique pyrrolidinylideneacetic acid scaffold with trifluoroacetyl and fluoro substituents. This structure imparts distinct reactivity and potential utility in medicinal chemistry and agrochemical applications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the α,β-unsaturated carbonyl moiety offers versatility as a Michael acceptor or electrophilic intermediate. The (3Z)-configuration of the exocyclic double bond may influence stereoselective interactions in biological systems. This compound serves as a valuable building block for synthesizing fluorinated analogs of bioactive molecules, enabling structure-activity relationship studies. Its trifluoroacetyl group further facilitates derivatization, making it a flexible intermediate for targeted modifications.
2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid structure
2681256-07-3 structure
Product Name:2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid
CAS No:2681256-07-3
MF:C8H7F4NO3
MW:241.139696359634
CID:5654190
PubChem ID:165920373
Update Time:2025-06-09

2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2681256-07-3
    • EN300-28277029
    • 2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
    • 2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid
    • Inchi: 1S/C8H7F4NO3/c9-5(6(14)15)4-1-2-13(3-4)7(16)8(10,11)12/h1-3H2,(H,14,15)/b5-4-
    • InChI Key: IVGQWNWCPPPMIU-PLNGDYQASA-N
    • SMILES: F/C(/C(=O)O)=C1\CN(C(C(F)(F)F)=O)CC\1

Computed Properties

  • Exact Mass: 241.03620573g/mol
  • Monoisotopic Mass: 241.03620573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 57.6Ų

2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28277029-1g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3
1g
$1414.0 2023-09-09
Enamine
EN300-28277029-5g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3
5g
$4102.0 2023-09-09
Enamine
EN300-28277029-10g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3
10g
$6082.0 2023-09-09
Enamine
EN300-28277029-0.05g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3 95.0%
0.05g
$1188.0 2025-03-19
Enamine
EN300-28277029-0.1g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3 95.0%
0.1g
$1244.0 2025-03-19
Enamine
EN300-28277029-0.25g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3 95.0%
0.25g
$1300.0 2025-03-19
Enamine
EN300-28277029-0.5g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3 95.0%
0.5g
$1357.0 2025-03-19
Enamine
EN300-28277029-1.0g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3 95.0%
1.0g
$1414.0 2025-03-19
Enamine
EN300-28277029-2.5g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3 95.0%
2.5g
$2771.0 2025-03-19
Enamine
EN300-28277029-5.0g
2-fluoro-2-[(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylidene]acetic acid
2681256-07-3 95.0%
5.0g
$4102.0 2025-03-19

Additional information on 2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid

Chemical Compound CAS No. 2681256-07-3: 2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic Acid

The compound with CAS No. 2681256-07-3, known as 2-fluoro-2-(3Z)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-ylideneacetic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential applications in drug discovery and development.

The structure of cas no 2681 07 3 is characterized by a pyrrolidine ring system substituted with a trifluoroacetyl group and a fluoro-substituted acetic acid moiety. The presence of multiple fluorine atoms in its structure contributes to its unique physicochemical properties, including enhanced stability and bioavailability. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetic profiles and improve drug efficacy.

One of the most notable aspects of cas no 07 3 is its potential as a lead compound in the development of novel therapeutic agents. Researchers have demonstrated that this compound exhibits significant activity against various disease targets, including cancer and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry revealed that cas no 07 3 demonstrates potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade.

In addition to its pharmacological significance, cas no 07 3 has also been explored for its synthetic versatility. Chemists have developed innovative methods to synthesize this compound, leveraging advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also pave the way for the creation of structurally related analogs with improved biological profiles.

The recent advancements in computational chemistry have further deepened our understanding of cas no 07 3's molecular interactions. Using molecular docking studies, researchers have identified key binding motifs that contribute to its bioactivity. These insights are invaluable for guiding the design of next-generation compounds with enhanced therapeutic potential.

In conclusion, CAS No. 07 3, or cas no 07 3, represents a cutting-edge chemical entity with immense potential in drug discovery and development. Its unique structure, coupled with its promising pharmacological profile, positions it as a valuable asset in the arsenal of modern medicinal chemistry.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.